3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile
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Overview
Description
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then functionalized with an aminomethyl group. The final step involves the reaction of this intermediate with benzonitrile under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and the optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated pyrazoles.
Scientific Research Applications
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]benzonitrile
- 3-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]benzonitrile
Uniqueness
3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile is unique due to the presence of both the pyrazole ring and the benzonitrile group, which confer distinct chemical and biological properties. The pyrazole ring provides a versatile scaffold for chemical modifications, while the benzonitrile group enhances its stability and reactivity .
Properties
Molecular Formula |
C11H10N4 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-[5-(aminomethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H10N4/c12-7-9-2-1-3-10(6-9)15-11(8-13)4-5-14-15/h1-6H,8,13H2 |
InChI Key |
XKWPINQZNSPAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)CN)C#N |
Origin of Product |
United States |
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